Germanium tetraiodide

Chemical Vapor Deposition Thin Film Growth Semiconductor Processing

Germanium tetraiodide (GeI₄, CAS 13450-95-8) is the optimal low-volatility CVD precursor for uniform Ge film deposition and essential co-precursor for GeSi oxide nanotube synthesis via root-growth mechanism. Its unique photochemical decomposition under 633 nm yields Ge₂I₆, reversible at 0.5–1.7 GPa for tunable solid-state research. Ideal for Ge–S–I IR chalcogenide glass. High-purity research quantities available.

Molecular Formula GeI4
Molecular Weight 580.25 g/mol
CAS No. 13450-95-8
Cat. No. B078950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium tetraiodide
CAS13450-95-8
Molecular FormulaGeI4
Molecular Weight580.25 g/mol
Structural Identifiers
SMILES[Ge](I)(I)(I)I
InChIInChI=1S/GeI4/c2-1(3,4)5
InChIKeyCUDGTZJYMWAJFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Tetraiodide (GeI4, CAS 13450-95-8) – Properties and Procurement Guide


Germanium tetraiodide (GeI₄, CAS 13450-95-8) is a red-orange crystalline inorganic compound belonging to the germanium tetrahalide class [1]. It has a molecular weight of 580.26 g/mol, melts at 146 °C, boils at 350 °C, and has a density of 4.32 g/mL at 25 °C . GeI₄ serves as a critical precursor in chemical vapor deposition (CVD) for germanium-containing thin films, in the synthesis of germanium nanowires and nanotubes, and in the preparation of Ge–S–I glasses for infrared optics [2][3].

Why Germanium Tetraiodide (GeI4) Cannot Be Interchanged with Other Germanium Halides


Germanium tetrahalides (GeX₄; X = Cl, Br, I) exhibit widely divergent physical properties and chemical behaviors that critically impact their performance in specific applications. Substituting GeI₄ with GeCl₄ or GeBr₄ without careful consideration of vapor pressure, thermal stability, and reaction pathways can lead to process failure or undesired product morphologies . For instance, the nearly million-fold lower vapor pressure of GeI₄ compared to GeCl₄ dictates its unique role in low-volatility CVD processes, while its distinct photochemical decomposition pathway—which differs fundamentally from that of GeBr₄—enables novel solid-state reaction control under high pressure [1][2]. The quantitative evidence below demonstrates precisely where GeI₄ provides verifiable, non-interchangeable advantages.

Quantitative Evidence Guide: Verifiable Differentiation of Germanium Tetraiodide (GeI4) vs. Closest Analogs


Vapor Pressure Differential: GeI4 vs. GeCl4 for Controlled Volatility CVD

GeI₄ exhibits a vapor pressure approximately six orders of magnitude lower than GeCl₄ at room temperature, providing precise control over precursor delivery in low-volatility CVD processes where excessive volatility would compromise film uniformity .

Chemical Vapor Deposition Thin Film Growth Semiconductor Processing

Photochemical Decomposition Pathway Divergence: GeI4 vs. GeBr4

Under 633 nm laser irradiation, GeI₄ photochemically decomposes exclusively into Ge₂I₆ and I₂, whereas GeBr₄ yields Ge²⁺ (GeBr₂) as a primary product [1]. This distinct product distribution enables unique pressure-reversible solid-state reactions in GeI₄ that are not accessible with GeBr₄.

Photochemistry Solid-State Reaction Control High-Pressure Chemistry

Nanostructure Morphology Control: GeI4 Enables GeSi Oxide Nanotubes vs. Ge Nanowires

In a conventional furnace system for germanium nanowire (GeNW) synthesis, the addition of GeI₄ as a co-precursor completely switches the product morphology from GeNWs to GeSi oxide nanotubes [1]. This occurs because GeI₄ passivates the metal catalyst, preventing tip-growth and enabling a root-growth mechanism for nanotubes.

Nanowire Synthesis Nanotube Growth Vapor-Liquid-Solid (VLS) Mechanism

Thermal Stability and Synthesis Optimization: GeI4 vs. GeI2

Vacuum synthesis studies show that GeI₄ achieves 100% yield at 600–700 °C with a stoichiometric Ge:I₂ ratio, whereas GeI₂ requires lower temperatures (320–400 °C) and a 20% excess of germanium metal [1]. This demonstrates GeI₄'s superior thermal robustness and its suitability for high-temperature synthesis routes where GeI₂ would decompose.

Synthesis Optimization Thermal Stability High-Purity Germanium Iodides

Thermodynamic Vaporization Enthalpy: GeI4 vs. GeI2 for Deposition Process Design

GeI₄ has a well-characterized enthalpy of vaporization (ΔH°ᵥₐₚ) of 64.2 ± 0.1 kJ/mol at 419 K, essential for designing CVD processes [1]. In contrast, GeI₂ is reported to have extremely low vapor pressure (7.17 × 10⁻⁸ Pa at 25 °C) and a high decomposition temperature (~550 °C), making it less predictable for vapor-phase transport .

Vapor Deposition Thermodynamics Process Engineering

Optimal Application Scenarios for Germanium Tetraiodide (GeI4) Based on Quantitative Evidence


Low-Volatility CVD for Uniform Germanium-Containing Thin Films

GeI₄ is the precursor of choice for chemical vapor deposition (CVD) of germanium-based thin films where precise, low-rate delivery of the germanium source is critical. Its vapor pressure (1.58 × 10⁻⁷ mmHg at 25 °C) is ~480 million times lower than that of GeCl₄ (76 mmHg at 20 °C), enabling stable, non-pulsatile vapor transport and preventing issues of premature condensation or film non-uniformity that plague more volatile precursors .

Synthesis of GeSi Oxide Nanotubes via Root-Growth Mechanism

In nanostructure synthesis, GeI₄ is an indispensable co-precursor for producing germanium-silicon (GeSi) oxide nanotubes. When introduced into a conventional furnace system alongside standard Ge precursors, GeI₄ passivates the metal catalyst, switching the growth mechanism from tip-growth (yielding Ge nanowires) to root-growth, resulting exclusively in hollow GeSi oxide nanotubes [1]. No other germanium halide has been demonstrated to achieve this morphology switch.

High-Pressure Solid-State Chemistry and Reversible Photochemical Reactions

GeI₄ exhibits a unique photochemical decomposition pathway under 633 nm laser irradiation, yielding Ge₂I₆ and I₂ without detectable Ge²⁺ intermediates, in contrast to GeBr₄ which produces Ge²⁺ (GeBr₂) [2]. Critically, this decomposition is fully reversible under moderate pressures of 0.5–1.7 GPa, enabling novel pressure-tunable solid-state reactions not possible with other tetrahalides [2]. This makes GeI₄ a specialized reagent for high-pressure materials research and for studying pressure-induced reverse reactions.

Preparation of Ge–S–I Glasses for Infrared Optics

GeI₄ is a key starting material for the synthesis of Ge–S–I chalcogenide glasses, which are used in infrared optics and fiber applications. Quantitative vapor pressure measurements in the GeI₄–S system (150–300 °C) provide the thermodynamic data necessary to optimize glass preparation and control the degree of GeI₄ conversion [3]. The well-characterized vapor-phase behavior of GeI₄ ensures reproducible glass stoichiometry and optical properties.

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